Ethyl 2-(cyclobutylamino)benzoate
Description
Ethyl 2-(cyclobutylamino)benzoate is an ester derivative of benzoic acid featuring a cyclobutylamino substituent at the ortho position of the aromatic ring. The compound’s structure combines the lipophilic ethyl ester group with a conformationally constrained cyclobutylamine moiety, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-3-4-9-12(11)14-10-6-5-7-10/h3-4,8-10,14H,2,5-7H2,1H3 |
InChI Key |
GUCYYKWBNNQZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclobutylamino)benzoate typically involves the esterification of 2-(cyclobutylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclobutylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(cyclobutylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-(cyclobutylamino)benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclobutylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing new anesthetics or analgesics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclobutylamino)benzoate involves its interaction with specific molecular targets. For instance, if used as an anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
Ethyl 2-methoxybenzoate (CAS 7335-26-4)
Ethyl 4-(dimethylamino)benzoate
- Substituent: Dimethylamino group at position 4.
- Reactivity: Demonstrates higher reactivity in resin cements compared to methacrylate-based analogues, attributed to the para-substituted dimethylamino group enhancing electron density and accelerating polymerization .
- Performance: Outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion efficiency and physical properties (e.g., degree of conversion: ~80% vs. ~60%) .
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)
- Substituent : Thioether-linked isoxazole moiety at position 4.
- Applications : Likely used in medicinal chemistry for targeted bioactivity, given the isoxazole group’s prevalence in drug design .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Key Observations: Positional Effects: The ortho-substituted cyclobutylamino group likely introduces steric hindrance, reducing reactivity compared to para-substituted analogues (e.g., Ethyl 4-(dimethylamino)benzoate) . Solubility: The cyclobutylamino group’s polarity may enhance solubility in polar solvents relative to methoxy-substituted derivatives .
Biological Activity
Ethyl 2-(cyclobutylamino)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 219.27 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety linked to a cyclobutylamino group, which is significant for its biological interactions.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to this compound. For instance, modifications of similar structures have shown promising results against Plasmodium species. The compound's structural analogs demonstrated varying degrees of potency against malaria parasites, with some exhibiting EC values in the low micromolar range. Specifically, the cyclobutyl group was found to influence the activity significantly:
- Cyclobutyl Substituent : When compared to other aliphatic groups, the cyclobutyl substitution resulted in a moderate loss of activity (EC = 0.48 μM) when integrated into related compounds .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicated that this compound and its analogs exhibited low cytotoxicity towards human cell lines such as HepG2, with CC values exceeding 40 μM. This suggests a favorable therapeutic window for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following observations were made:
- Aliphatic Group Variations : Substituting cyclobutyl with other groups like isopropyl or t-butyl led to slight increases in activity due to enhanced lipophilicity .
- Positioning of Functional Groups : The para-substitution pattern on the aromatic ring was found to be optimal for maintaining activity against malaria parasites .
Case Studies and Research Findings
A number of studies have explored the biological implications of this compound and its derivatives:
- Mechanism of Action : Research indicates that compounds with similar structures may inhibit specific targets within malaria parasites, including lactate transporters, which play a critical role in parasite metabolism .
- In Vivo Efficacy : In mouse models, certain derivatives showed significant reductions in parasitemia when administered at effective doses, demonstrating potential for clinical application .
- Pharmacokinetics : Studies examining the pharmacokinetic profiles revealed rapid metabolism and clearance rates for some derivatives, suggesting that modifications could enhance bioavailability and therapeutic efficacy .
Data Tables
| Compound | EC (μM) | CC (μM) | Activity Type |
|---|---|---|---|
| This compound | 0.48 | >40 | Antimalarial |
| Cyclopropyl derivative | 0.11 | >40 | Antimalarial |
| Isopropyl derivative | 0.06 | >40 | Antimalarial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
